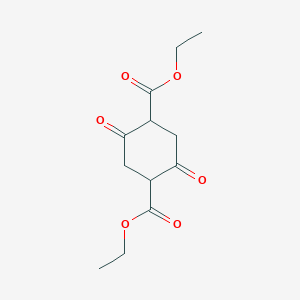

1-(3,5-Dimethylphenoxy)propan-2-one

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical form of “1-(3,5-Dimethylphenoxy)propan-2-one” is a liquid . Its molecular weight is 178.23 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Organocatalytic Asymmetric Synthesis

A study by Enders and Chow (2006) highlights the application of proline-based catalysts in the organocatalytic asymmetric Michael addition, yielding polyfunctional nitro ketones with significant enantioselectivity. This process underscores the utility of 1-(3,5-Dimethylphenoxy)propan-2-one derivatives in synthesizing complex organic compounds with high stereocontrol, a critical aspect in the development of pharmaceuticals and fine chemicals (Enders & Chow, 2006).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) synthesized a series of compounds related to 1-(3,5-Dimethylphenoxy)propan-2-one, demonstrating substantial cardioselectivity due to their affinity for beta-1 over beta-2 adrenoceptors. This finding has implications for the development of more selective beta-blockers, potentially offering therapeutic advantages in cardiovascular diseases (Rzeszotarski et al., 1979).

Synthesis of Benzofuro[2,3-c]pyrazol-3(1H)-ones

Hogale et al. (1995) detailed the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, a precursor in preparing benzofuro[2,3-c]pyrazol-3(1H)-ones. These compounds have potential applications in medicinal chemistry, highlighting the versatility of 1-(3,5-Dimethylphenoxy)propan-2-one derivatives in accessing heterocyclic structures with potential biological activity (Hogale et al., 1995).

Electrophysiological Studies

Hu and Qian (2001) investigated the effects of DDPH, a derivative of 1-(3,5-Dimethylphenoxy)propan-2-one, on L-type calcium and sodium currents in ventricular myocytes. This research provides insights into the ion channel modulating properties of such compounds, which could inform the development of new drugs for cardiac arrhythmias (Hu & Qian, 2001).

Crystallography and Computational Studies

Nycz et al. (2011) performed X-ray crystallography and computational studies on several cathinones, including derivatives of 1-(3,5-Dimethylphenoxy)propan-2-one. These studies are crucial for understanding the structural characteristics that influence the biological activity of these compounds, with implications for the design of safer and more effective psychostimulants (Nycz et al., 2011).

Safety And Hazards

While specific safety and hazard information for “1-(3,5-Dimethylphenoxy)propan-2-one” is not available, similar compounds like “1-(2,6-Dimethylphenoxy)propan-2-one” are labeled with a warning signal word and hazard statements H315 and H319 . These statements indicate that the compound causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWPARMSCBQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309049 | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenoxy)propan-2-one | |

CAS RN |

18621-26-6 | |

| Record name | NSC210927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)

![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)